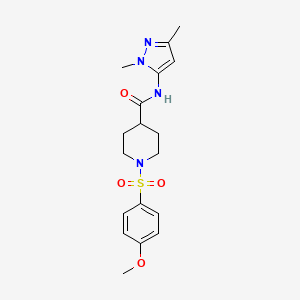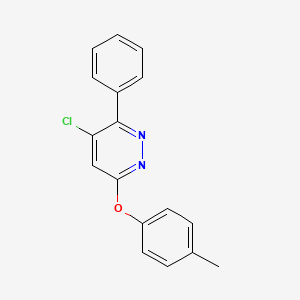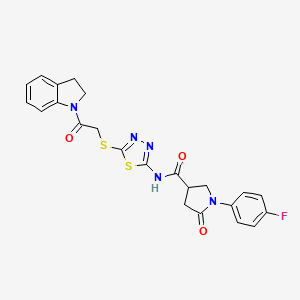![molecular formula C7H3F3N4O2 B2392852 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 473994-56-8](/img/structure/B2392852.png)
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a member of pyrimidines . It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines (TP), which are versatile heterocycles used in various areas of drug design . The TP ring system is isoelectronic with that of purines and has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of TP derivatives often involves the cyclocondensation of aminotriazoles and pyrimidines . For example, derivatives were obtained by chlorination of the corresponding carboxylic acids, which were prepared by cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid at reflux .Molecular Structure Analysis
The TP heterocycle is structurally similar to the purine ring, making it a potential isosteric replacement for purines . The structure of the TP heterocycle also allows for the choice of various substituents, making it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The TP heterocycle has been described as remarkably versatile, with many different applications reported over the years in different areas of drug design . The TP heterocycle has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
Medicinal and Pharmaceutical Chemistry
Nitrogen-containing heterocyclic compounds, including this compound, are found in numerous natural products exhibiting immense biological activities . They hold enormous applications in medicinal and pharmaceutical chemistry .
Treatment of Cardiovascular Disorders
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold are utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These compounds are also used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo[1,5-a]pyrimidines are used in the treatment of hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Anticancer Applications
Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as antitumor . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Anti-Inflammatory Activity
Studies revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Similar compounds have been shown to interact allosterically with their targets, destabilizing protein complexes and altering their function .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Action Environment
The synthesis of similar compounds has been found to be influenced by reaction temperature , suggesting that environmental conditions may play a role in the compound’s action.
Direcciones Futuras
The TP heterocycle has found numerous applications in medicinal chemistry and is considered a promising scaffold for the development of new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a TP skeleton may be of major biological importance in order to achieve the desired goal .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)3-1-2-11-6-12-4(5(15)16)13-14(3)6/h1-2H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBGRMQYYDATD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(=O)O)N=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)
![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide](/img/structure/B2392782.png)

![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)


![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)